Sorbitan monolaurate

描述

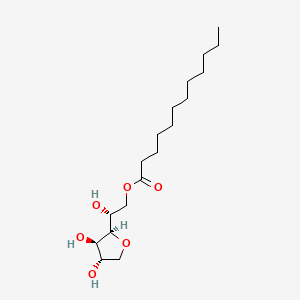

Span® 20, also known as sorbitan monolaurate, is a non-ionic surfactant and emulsifier. It is widely used in various industries due to its ability to stabilize emulsions and enhance the solubility of hydrophobic compounds. Span® 20 is derived from the esterification of sorbitol and lauric acid, resulting in a compound with the molecular formula C18H34O6 .

准备方法

Span® 20 is synthesized through the esterification of sorbitol with lauric acid. The process involves the dehydration and ring closure of sorbitol to form sorbitan, followed by esterification with lauric acid under alkaline conditions . Industrial production typically involves direct esterification at temperatures ranging from 180°C to 280°C .

化学反应分析

Span® 20 undergoes various chemical reactions, including:

Esterification: The primary reaction in its synthesis, where sorbitol reacts with lauric acid.

Hydrolysis: In the presence of water, Span® 20 can hydrolyze back into sorbitol and lauric acid.

Oxidation and Reduction: Span® 20 can participate in oxidation and reduction reactions, although these are less common in its typical applications.

Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.

科学研究应用

Food Technology

Emulsification in Food Products

Sorbitan monolaurate is primarily used as an emulsifier in food products. Its ability to stabilize emulsions makes it valuable in formulations that require the mixing of oil and water phases. The European Food Safety Authority (EFSA) has evaluated its safety and efficacy as a food additive, concluding that it is safe for use at concentrations up to 85 mg/kg in animal feed .

Case Study: Dairy Products

In dairy applications, this compound has been shown to enhance the texture and stability of products like creams and sauces. A study demonstrated that incorporating this compound improved the viscosity and shelf life of cream-based sauces, making it an effective additive for maintaining product quality over time .

Pharmaceutical Applications

Drug Delivery Systems

This compound is utilized in pharmaceutical formulations as a surfactant and stabilizer. It plays a crucial role in enhancing the solubility and bioavailability of poorly soluble drugs. Research indicates that when used in combination with other excipients, it can significantly improve drug dissolution rates.

Case Study: Enhanced Drug Solubility

In a study investigating the solubility enhancement of a poorly soluble anti-cancer drug, this compound was used as part of a micellar formulation. The results showed a marked increase in drug solubility and bioavailability, suggesting its potential as an effective carrier in drug delivery systems .

Cosmetic Applications

Emulsifying Agent in Personal Care Products

This compound is widely used in cosmetics for its emulsifying properties. It helps to stabilize oil-in-water emulsions, making it essential in lotions, creams, and other personal care products.

Case Study: Skin Cream Formulations

A comparative study on various emulsifiers found that this compound provided superior stability and texture to skin creams compared to traditional emulsifiers. The formulations containing this compound exhibited better sensory attributes and longer shelf life .

Animal Feed

Nutritional Additive

This compound is approved for use as a feed additive for various animal species. Its role as an emulsifier aids in improving nutrient absorption and overall feed efficiency.

Research Findings: Safety and Efficacy

The EFSA has established that this compound does not pose any significant risk to animal health when used within recommended limits. Studies have shown that its inclusion in animal diets can enhance growth performance without adverse effects on health parameters .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Food Technology | Emulsifier in dairy products | Improved texture and shelf life |

| Pharmaceuticals | Drug delivery systems | Enhanced solubility and bioavailability |

| Cosmetics | Emulsifying agent | Superior stability and sensory attributes |

| Animal Feed | Nutritional additive | Enhanced growth performance without adverse effects |

| Environmental Impact | Aquatic toxicity | Low toxicity observed; further research needed |

作用机制

Span® 20 exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation and stabilization of emulsions. The molecular structure of Span® 20, with its hydrophilic sorbitan head and hydrophobic lauric acid tail, enables it to interact with both aqueous and lipid environments, facilitating the dispersion of hydrophobic compounds .

相似化合物的比较

Span® 20 is part of a family of sorbitan esters, which include:

Span® 60 (sorbitan monostearate): Similar in structure but derived from stearic acid, making it more hydrophobic.

Span® 80 (sorbitan monooleate): Derived from oleic acid, it has a higher degree of unsaturation, affecting its emulsifying properties.

Span® 85 (sorbitan trioleate): Contains three oleic acid molecules, providing different emulsifying characteristics.

Span® 20 is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications .

生物活性

Sorbitan monolaurate, also known as Span 20, is a non-ionic surfactant derived from the esterification of sorbitol with lauric acid. It is widely used in food, pharmaceutical, and cosmetic formulations due to its emulsifying properties. This article explores the biological activity of this compound, focusing on its safety, efficacy, and potential applications based on diverse research findings.

This compound is characterized by its amphiphilic nature, which allows it to reduce surface tension between different phases (oil and water). This property makes it an effective emulsifier. Its mechanism of action involves disrupting the lipid bilayer of cell membranes, which can enhance the permeability of other compounds through the skin or gastrointestinal tract .

Environmental Safety

This compound has been assessed for its environmental impact. Studies indicate that it is biodegradable with a degradation rate of 54% over 28 days in seawater . The risk to terrestrial and aquatic environments is considered low, making it a safer option compared to other surfactants.

Emulsification and Drug Delivery

This compound's primary application lies in its ability to stabilize emulsions. It is frequently utilized in pharmaceutical formulations to enhance drug solubility and bioavailability. For instance, when combined with other surfactants like sodium lauroylsarcosinate, it can significantly improve skin permeability for transdermal drug delivery .

Case Studies

- Animal Feed Additive : In a study evaluating the use of this compound as a feed additive in poultry, it was found that supplementation at levels up to 100 times the recommended dose did not adversely affect health or performance parameters such as feed intake and weight gain .

- Biotherapeutics : Research into biotherapeutic products has highlighted this compound's role as an excipient that can enhance the stability and efficacy of live biotherapeutic agents used in treating conditions like urinary tract infections in dogs .

Research Findings Summary

属性

CAS 编号 |

1338-39-2 |

|---|---|

分子式 |

C18H34O6 |

分子量 |

346.5 g/mol |

IUPAC 名称 |

[(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate |

InChI |

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18-/m1/s1 |

InChI 键 |

LWZFANDGMFTDAV-MXSMSXNCSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

手性 SMILES |

CCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1[C@H]([C@@H](CO1)O)O)O |

规范 SMILES |

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

外观 |

Solid powder |

Key on ui other cas no. |

1338-39-2 5959-89-7 8028-02-2 |

物理描述 |

Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS] |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Sorbitan monolaurate; Arlacel 20; Arlacel-20; Arlacel20; Emasol L 10; Emasol L-10; Emasol L10; L 250; L-250; L250; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure and molecular formula of sorbitan monolaurate?

A1: this compound is an ester synthesized from lauric acid and sorbitol, along with its anhydrides. Its molecular formula is C18H34O6. [, ]

Q2: What is the typical composition of commercially available this compound?

A2: Commercially, this compound comprises a mixture of primarily polyoxyethylated sorbitan mono-, di-, and triesters. []

Q3: What is the significance of the varying ester composition in this compound?

A3: Variations in the ester composition, particularly in the chain length of esterified fatty acids, can influence the crystallization mechanism and texture of fats when this compound is used as an additive. []

Q4: How does this compound behave at the water/oil interface?

A4: this compound exhibits excellent interfacial activity at the water/oil interface. Its presence significantly reduces the interfacial tension between the two phases, demonstrating its efficacy as an emulsifier. []

Q5: How does temperature influence the behavior of this compound in solution?

A5: The critical micelle concentration (CMC) of this compound in solution decreases with increasing temperature. Additionally, the dynamic interfacial tension is impacted, suggesting the presence of an adsorption barrier at the near-equilibrium stage due to strong molecular interactions. []

Q6: What is the primary application of this compound in the food and pharmaceutical industries?

A6: this compound is primarily used as an emulsifier and stabilizer in various food and pharmaceutical products. [, ]

Q7: How does this compound function as an emulsifier in food products?

A7: this compound acts as a technological additive, facilitating the formation and stabilization of emulsions. Its ability to reduce interfacial tension between water and oil phases prevents separation, ensuring product homogeneity. []

Q8: Are there any safety concerns regarding the use of this compound as a food additive?

A8: The European Food Safety Authority (EFSA) has deemed this compound safe for use as a food additive within the established maximum content levels. [, ]

Q9: How does this compound influence the crystallization of fats?

A9: Adding this compound, even at low concentrations (0.5%), to fats like soybean-based interesterified fat can significantly alter the crystallization process and the resulting texture. This effect can vary depending on the supplier of this compound, suggesting variations in ester composition play a role. []

Q10: How does this compound contribute to drug delivery applications?

A10: this compound, when incorporated into drug delivery systems like emulsions, can enhance drug absorption. Studies have shown that using this compound with a high hydrophile-lipophile balance (HLB) value leads to improved bioavailability of poorly soluble drugs like coenzyme Q10. []

Q11: Can this compound be used in the formulation of sustained-release drug delivery systems?

A11: Yes, this compound can be used as an emulsifier in the preparation of sustained-release drug delivery systems, such as pellets. []

Q12: Does this compound influence the efficacy of disinfectants?

A12: Research indicates that this compound can enhance the effectiveness of certain disinfectants, particularly sodium hypochlorite. This synergistic effect has been observed in reducing the viability of fungal spores in aqueous solutions. []

Q13: How is this compound metabolized in the body?

A13: Studies on structurally related compounds, such as sorbitan monostearate, suggest that this compound is likely partially metabolized in the body. It can be hydrolyzed to its fatty acid components and corresponding sorbitol anhydrides, which are then excreted or further broken down. [, ]

Q14: What is the Acceptable Daily Intake (ADI) of this compound?

A14: The current group ADI for sorbitan esters, including this compound, is 10 mg/kg body weight per day expressed as sorbitan. This is equivalent to 26 mg of sorbitan monostearate/kg body weight per day. []

Q15: How does this compound interact with the environment?

A17: this compound is readily biodegradable, minimizing its environmental impact. Studies indicate its ecotoxicity is low, posing a minimal risk to terrestrial and aquatic environments. []

Q16: How is this compound typically analyzed and quantified?

A18: Several analytical techniques are used to study this compound, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。